![molecular formula C21H20N6O4S B2771466 N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-70-4](/img/structure/B2771466.png)
N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups including a triazole ring, a thiadiazole ring, and methoxy groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole and thiadiazole rings, and the introduction of the methoxy groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a 1,2,3-triazole ring and a 1,2,4-thiadiazole ring, both of which are heterocyclic compounds (rings that contain atoms of at least two different elements). It also contains methoxy groups (-OCH3) attached to a benzene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the triazole and thiadiazole rings suggests that it might participate in reactions typical of these heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups could make it more soluble in organic solvents .Scientific Research Applications
Photodynamic Therapy Applications
Compounds with structures similar to the queried chemical, particularly those incorporating thiadiazole and triazole rings, have shown promise in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivatives have demonstrated significant photophysical and photochemical properties beneficial for PDT, including high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). These findings suggest that the compound , with its structural complexity, could be explored for similar applications.
Antimicrobial Properties
Another area of interest is the antimicrobial potential of compounds featuring thiadiazole and triazole moieties. The synthesis and screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring have shown significant inhibitory action against various strains of bacteria and fungi (Desai, Rajpara, & Joshi, 2013). This suggests that the queried compound could also be investigated for its antimicrobial efficacy, given the structural similarities.
Antiproliferative Properties
Compounds with 1,3,4-thiadiazole cores, similar to the target chemical, have been designed and synthesized to explore their biological activities, including antiproliferative effects. Some derivatives have shown high DNA protective ability against oxidative stress and exhibited cytotoxicity against cancer cell lines, indicating potential for chemotherapy applications (Gür et al., 2020). The compound may thus hold promise for further research in cancer treatment strategies.
Antioxidant Potential
Research into the antioxidant properties of related compounds, such as those bearing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives, has revealed significant antioxidant activity in assays, surpassing standard antioxidants in some cases (Shakir, Ali, & Hussain, 2017). This suggests a potential avenue for the queried compound to be investigated for its antioxidant capabilities.
Molecular Structure Analysis
Understanding the molecular structure and intermolecular interactions of compounds is crucial for their application in material science and medicinal chemistry. Studies such as those conducted on N-3-hydroxyphenyl-4-methoxybenzamide provide insights into the influence of molecular geometry on the compound's properties, which can be essential for designing drugs or materials with specific characteristics (Karabulut et al., 2014).
Future Directions
properties
IUPAC Name |
N-[3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)14-9-16(30-3)11-17(10-14)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-15(8-13)29-2/h5-11H,1-4H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLZGCJMFVGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)
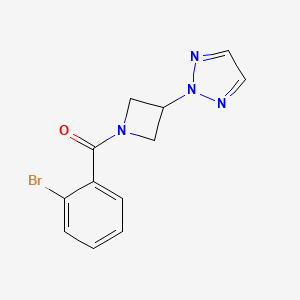
![N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2771387.png)
![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)

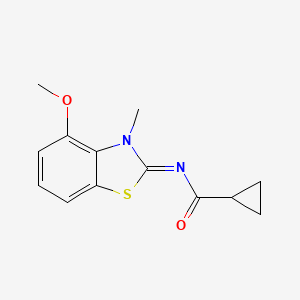
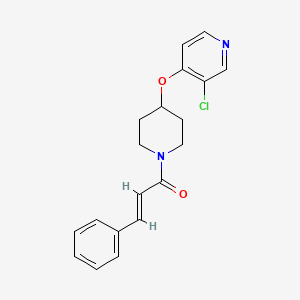
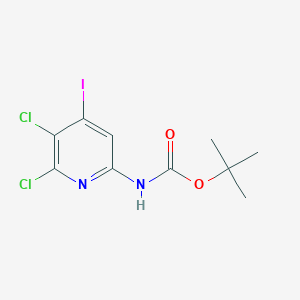
![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)
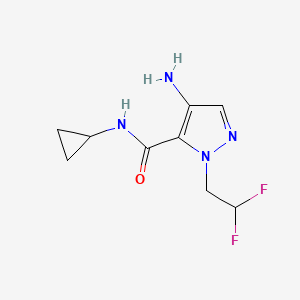
![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)